2-(7-Methyl-1H-benzo[d]imidazol-2-yl)acetonitrile
Overview
Description
“2-(7-Methyl-1H-benzo[d]imidazol-2-yl)acetonitrile” is a compound that contains an imidazole moiety. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds1. It is also known as 1, 3-diazole1.
Synthesis Analysis
The synthesis of imidazole-containing compounds has been widely studied due to their broad range of chemical and biological properties1. For instance, a therapeutic active Pd (II) complex with a similar imidazole-containing ligand has been synthesized2. However, the specific synthesis process for “2-(7-Methyl-1H-benzo[d]imidazol-2-yl)acetonitrile” is not explicitly mentioned in the retrieved papers.
Molecular Structure Analysis
The molecular structure of imidazole-containing compounds, including “2-(7-Methyl-1H-benzo[d]imidazol-2-yl)acetonitrile”, is characterized by a five-membered heterocyclic ring with two nitrogen atoms1. One nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen1.
Chemical Reactions Analysis
Imidazole-containing compounds show both acidic and basic properties due to their amphoteric nature1. They are highly soluble in water and other polar solvents1. However, the specific chemical reactions involving “2-(7-Methyl-1H-benzo[d]imidazol-2-yl)acetonitrile” are not detailed in the retrieved papers.
Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents1. Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms1. However, the specific physical and chemical properties of “2-(7-Methyl-1H-benzo[d]imidazol-2-yl)acetonitrile” are not detailed in the retrieved papers.Scientific Research Applications
Chemical Reactions and Syntheses
2-(7-Methyl-1H-benzo[d]imidazol-2-yl)acetonitrile plays a role in various chemical reactions and syntheses. For instance, it is involved in the reaction with cyanogen bromide, leading to the formation of N-cyano derivatives for imidazoles with a hydrogen atom at C2 (P. Mccallum et al., 1999). Another study describes its use in synthesizing novel benzo[4,5]imidazo[1,2-a]pyridine derivatives (Fereshteh Goli-Garmroodi et al., 2015).
Antioxidant and Antimicrobial Activities
Research has been conducted on derivatives of 2-(7-Methyl-1H-benzo[d]imidazol-2-yl)acetonitrile for their potential antioxidant and antimicrobial activities. One study synthesized a series of derivatives and evaluated their efficacy, showing promising results in some compounds against various pathogens (F. Bassyouni et al., 2012).
Coordination Polymers and Supramolecular Frameworks
The compound is also utilized in the hydrothermal synthesis of coordination polymers, which exhibit interesting 3D chiral supramolecular frameworks. Such polymers have potential applications in various fields, including materials science (Jing-Bo Tan et al., 2013).
Cytotoxicity and Anticancer Research
Studies have also explored the synthesis of novel compounds based on 2-(7-Methyl-1H-benzo[d]imidazol-2-yl)acetonitrile for cytotoxicity and potential anticancer activities. These compounds have been tested against various cancer cell lines, providing insights into their therapeutic potential (R. Mohareb et al., 2018).
Electrochemical Studies
Additionally, the compound has been used in electrochemical studies, particularly in the synthesis of copolymers with interesting electrochromic properties. This research can contribute to the development of advanced materials in the field of electronics (Saniye Soylemez et al., 2015).
Safety And Hazards
Future Directions
Imidazole has become an important synthon in the development of new drugs1. The derivatives of 1, 3-diazole show a broad range of biological activities, suggesting their potential in drug development1. However, the specific future directions for “2-(7-Methyl-1H-benzo[d]imidazol-2-yl)acetonitrile” are not detailed in the retrieved papers.
Please note that this analysis is based on the information available and the specific details about “2-(7-Methyl-1H-benzo[d]imidazol-2-yl)acetonitrile” might not be fully covered due to the limitations of the retrieved papers.
properties
IUPAC Name |
2-(4-methyl-1H-benzimidazol-2-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c1-7-3-2-4-8-10(7)13-9(12-8)5-6-11/h2-4H,5H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQOQQAZUCYJKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00515023 | |
Record name | (4-Methyl-1H-benzimidazol-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00515023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-Methyl-1H-benzo[d]imidazol-2-yl)acetonitrile | |
CAS RN |
55025-38-2 | |
Record name | (4-Methyl-1H-benzimidazol-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00515023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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